molecular formula C6H12Cl3O4P<br>(ClCH2CH2O)3PO<br>C9H15O6P B1197953 Tris(2-carboxyethyl)phosphine CAS No. 5961-85-3

Tris(2-carboxyethyl)phosphine

Cat. No. B1197953
CAS RN: 5961-85-3
M. Wt: 250.19 g/mol
InChI Key: PZBFGYYEXUXCOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

TCEP can be synthesized through the acidic hydrolysis of commercially available tris(2-cyanoethyl) phosphine. This method provides a convenient route to produce TCEP in large quantities, catering to its widespread use in scientific research (Burns et al., 1991).

Molecular Structure Analysis

The molecular structure of TCEP and its coordination properties have been the subject of investigation. Studies involving potentiometry, NMR, and UV-vis spectroscopy, as well as X-ray diffraction, have shed light on its acid-base properties and metal-binding abilities. These studies reveal that TCEP complexes with metals such as Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II) are generally weak, with stability constants indicating modest binding strength (Krężel et al., 2003).

Chemical Reactions and Properties

TCEP is distinguished by its selective reduction of disulfides and its stability under various conditions. It promotes the reaction of cisplatin with Sp1 zinc finger protein, highlighting its potential to influence the reactivity of platinum drugs. Moreover, TCEP's effectiveness surpasses that of dithiothreitol (DTT) in reducing disulfide bonds, especially below pH 8, showcasing its superior stability and reactivity in both acidic and basic solutions (Chen et al., 2013).

Physical Properties Analysis

The physical properties of TCEP, including its reactivity and membrane permeability, have been examined through the synthesis of its analogues. These studies demonstrate the influence of esterification on TCEP's reactivity and its ability to penetrate phospholipid bilayers, offering insights into its potential applications in biological systems (Cline et al., 2004).

Chemical Properties Analysis

The chemical properties of TCEP, particularly its reducing power and stability, make it a valuable tool in biochemical research. Its capability to reduce disulfides in a selective and effective manner, combined with its stability in a wide pH range, renders it superior to other reducing agents. Quantitative determination methods have been developed to monitor the stability or oxidation of TCEP under various conditions, further highlighting its utility in scientific research (Han & Han, 1994).

Scientific Research Applications

  • Selective Reduction of Disulfides : TCEP effectively reduces disulfides in water at pH 4.5, with a preference for more strained disulfides (Burns et al., 1991).

  • Protein Reduction and Dialysis-Free Work-Up : TCEP, immobilized on magnetic nanoparticles, offers an alternative method for separating the reducing agent after successful reduction in biochemical applications (Zwyssig et al., 2017).

  • Reduction of Peptide and Protein Disulfide Bonds : TCEP is used as a substitute for dithiothreitol (DTT) in biochemical systems for reducing disulfide bonds. Its effectiveness relative to DTT and its ability to penetrate phospholipid bilayers rapidly have been studied (Cline et al., 2004).

  • Application in Dyeing of Wool Fabrics : The introduction of TCEP in the dyeing process of wool with natural dyes significantly improves dye adsorption and decreases dye desorption at low temperatures (Shen et al., 2014).

  • Promoting Reaction of Cisplatin with Proteins : TCEP significantly promotes the reaction of cisplatin with the Sp1 zinc finger protein, which is crucial in understanding the reactivity of platinum drugs (Chen et al., 2013).

  • Quantitative Analysis in Pharmaceutical Samples : TCEP is quantitatively analyzed in pharmaceutical samples, especially in the context of therapeutic proteins and stabilizing additives (Tan et al., 2012).

  • Quantitative Determination Method : A method for determining the concentration of TCEP using 5,5'-dithiobis(2-nitrobenzoic acid) has been developed. This method is sensitive enough for micromolar range detection (Han & Han, 1994).

  • Coordination Chemistry and Catalysis : TCEP's coordination properties and applications in catalysis, as well as in medicinal drug development, have been explored (James & Lorenzini, 2010).

properties

IUPAC Name

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O6P/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFGYYEXUXCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208290
Record name Tris(2-carboxyethyl)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-carboxyethyl)phosphine

CAS RN

5961-85-3
Record name Tris(2-carboxyethyl)phosphine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-carboxyethyl)phosphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-carboxyethyl)phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIS(2-CARBOXYETHYL)PHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22OAC2MO2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixed solution of water (2.46 ul), 2-mercaptophenol (5.03 ul, 0.050 mmol), (S,Z)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate separately synthesized according to a conventional method (Organic Letter, 2012, 14, 3372-3375) (Compound SP517) (11.0 mg, 0.050 mmol), triethylamine (13.94 ul, 0.100 mmol), 1 M phosphate buffer (pH=7.7, 52.4 ul), a 0.5 M aqueous tris(2-carboxyethyl)phosphine solution (pH=7.6, 10.0 ul) and N-methylpyrrolidone (1.65 ul) was prepared. 10 ul of a 10 mM solution of S-benzyl (3S,6S,9S,12S,15S,21S,24S,27S)-27-amino-3-(((S)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamoyl)-6,21-dibenzyl-15-isobutyl-9-isopropyl-12,22,24-trimethyl-5,8,11,14,17,20,23,26-octaoxo-28-phenyl-4,7,10,13,16,19,22,25-octaazaoctacosane-1-thioate (Compound SP-508) in N-methylpyrrolidone and a 11 mM solution of internal standard (4-propylbenzoic acid) in N-methylpyrrolidone (4.56 ul) were added to the mixed solution, and the mixture was stirred at 30° C. for 1 hour. The pH at the start of the reaction was 7.0. The time course of the reaction was observed by LCMS. After stirring for 1 hour, the masses of the title compound (SP-509), the hydrolysate (Compound SP-510) and the ester-exchanged compound (Compound SP-516) were observed to find that the mass intensity ratio (−) by LCMS is approximately 4:5:2.
Quantity
1.65 μL
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5.03 μL
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2.46 μL
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13.94 μL
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52.4 μL
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solution
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Name
S-benzyl (3S,6S,9S,12S,15S,21S,24S,27S)-27-amino-3-(((S)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamoyl)-6,21-dibenzyl-15-isobutyl-9-isopropyl-12,22,24-trimethyl-5,8,11,14,17,20,23,26-octaoxo-28-phenyl-4,7,10,13,16,19,22,25-octaazaoctacosane-1-thioate
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4.56 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(2-carboxyethyl)phosphine
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Tris(2-carboxyethyl)phosphine
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Tris(2-carboxyethyl)phosphine

Citations

For This Compound
49,600
Citations
JA Burns, JC Butler, J Moran… - The Journal of Organic …, 1991 - ACS Publications
Tris (2-carboxyethyl) phosphine (TCEP) reduces disulfides rapidly and completely in water at pH 4.5. It preferentially reduces more strained disulfides, in accordance with the usual …
Number of citations: 892 pubs.acs.org
JC Han, GY Han - Analytical biochemistry, 1994 - Elsevier
The concentration of tris(2-carboxyethyl)phosphine (TCEP) can be conveniently determined by measuring the amount of 2-nitro-5-thiobenzoate (NTB) formed after reaction with 5,5′-…
Number of citations: 442 www.sciencedirect.com
H Pruchnik, T Lis, M Latocha, A Zielińska… - Journal of Inorganic …, 2016 - Elsevier
Water soluble and air stable P(RCOOH) 3 (R = C 2 H 4 ) (TCEP) is an efficient reducing agent used in biochemistry to break S–S bond in peptides, proteins and other compounds …
Number of citations: 19 www.sciencedirect.com
EB Getz, M Xiao, T Chakrabarty, R Cooke… - Analytical biochemistry, 1999 - Elsevier
The newly introduced sulfhydryl reductant tris(2-carboxyethyl)phosphine (TCEP) is a potentially attractive alternative to commonly used dithiothreitol (DTT). We compare properties of …
Number of citations: 680 www.sciencedirect.com
A Krȩżel, R Latajka, GD Bujacz, W Bal - Inorganic chemistry, 2003 - ACS Publications
Acid−base properties and metal-binding abilities of tris(2-carboxyethyl)phosphine (TCEP), a newly introduced thiol group protectant, were studied in solution, using potentiometry, 1 H …
Number of citations: 137 pubs.acs.org
P Liu, BW O'mara, BM Warrack, W Wu, Y Huang… - Journal of the American …, 2010 - Springer
Introduced in the late 1980s as a reducing reagent, Tris (2-carboxyethyl) phosphine (TCEP) has now become one of the most widely used protein reductants. To date, only a few studies …
Number of citations: 77 link.springer.com
J Krijt, M Vackova, V Kozich - Clinical Chemistry, 2001 - academic.oup.com
Background: Aminothiols have been implicated in the pathogenesis of arteriosclerosis, and reliable methods are needed to determine their concentrations in body fluids. We present a …
Number of citations: 130 academic.oup.com
IB Santarino, SCB Oliveira, AM Oliveira-Brett - Electrochemistry …, 2012 - Elsevier
Protein reducing agents dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are crucial to disrupt disulfide bonds for qualitative and quantitative analysis in proteomics. Protein …
Number of citations: 36 www.sciencedirect.com
J Lykkesfeldt - Analytical Biochemistry, 2000 - Elsevier
Determination of dehydroascorbic acid in biological samples most commonly involves indirect measurement. The concentration is calculated by subtraction of the measured ascorbic …
Number of citations: 312 www.sciencedirect.com
Y Sato, T Uchiki, M Iwama, Y Kishimoto… - Biological and …, 2010 - jstage.jst.go.jp
Ascorbic acid (AA) has a strong anti-oxidant function evident as its ability to scavenge superoxide radicals in vitro. Moreover, AA is an essential ingredient for post-translational proline …
Number of citations: 59 www.jstage.jst.go.jp

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